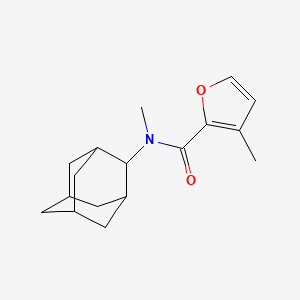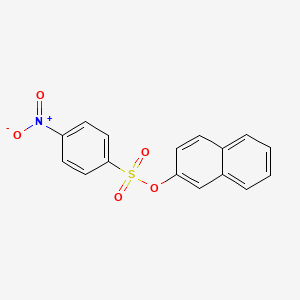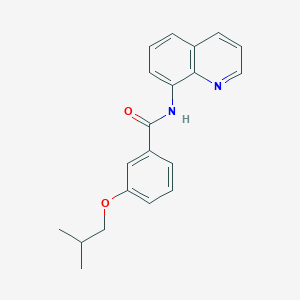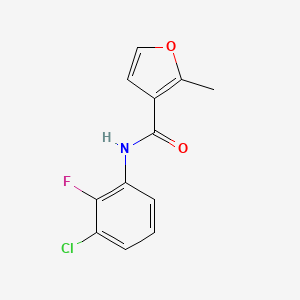
n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide, also known as N-(5-Chloro-2-methylphenyl)-2-nitrobenzenesulfonamide or NCS, is a chemical compound with potential applications in scientific research. This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. NCS has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in research have been explored.
Mécanisme D'action
The mechanism of action of NCS involves its interaction with proteins through the sulfonamide functional group. The sulfonamide group can form hydrogen bonds with amino acid residues in the protein, leading to a change in the protein's conformation. This conformational change can result in a change in the protein's activity or binding properties, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
NCS has been shown to have minimal toxicity and does not have any known biochemical or physiological effects. However, it should be noted that the compound has not been extensively tested in vivo, and its long-term effects on living organisms are not known.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NCS in scientific research is its high selectivity for certain proteins. This property makes it a useful tool for studying protein-ligand interactions. Additionally, NCS has a high quantum yield, which means that it emits a strong fluorescent signal when excited with light. This property makes it easy to detect and quantify in biological samples.
One of the limitations of using NCS is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, NCS has a relatively short excitation wavelength, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving NCS. One area of research is the development of new derivatives of NCS with improved properties, such as increased solubility or longer excitation wavelengths. Another area of research is the use of NCS in imaging techniques such as fluorescence microscopy or positron emission tomography (PET). Additionally, NCS could be used in the development of new drugs or therapies targeting specific proteins.
Méthodes De Synthèse
The synthesis of NCS has been reported in several research articles. One of the most common methods involves the reaction of 5-chloro-2-methylbenzenesulfonamide with 2-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out at elevated temperatures. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
NCS has been investigated for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting protein-ligand interactions. NCS has been shown to selectively bind to certain proteins, causing a change in its fluorescence properties. This property has been used to study the binding of various ligands to proteins, including enzymes, receptors, and antibodies.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-6-7-10(14)8-11(9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRAZQCEGBYVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)


![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)


![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)

![4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)
![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)